1,3,3-Trimethyl-2-oxabicyclo[2.1.1]hexane-4-carboxylic acid
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Overview
Description
1,3,3-Trimethyl-2-oxabicyclo[2.1.1]hexane-4-carboxylic acid is an organic compound with the molecular formula C9H14O3. It is characterized by a unique bicyclic structure that includes an oxabicyclohexane ring system.
Scientific Research Applications
1,3,3-Trimethyl-2-oxabicyclo[2.1.1]hexane-4-carboxylic acid has several scientific research applications:
Safety and Hazards
The compound has been assigned the GHS07 pictogram, with the signal word "Warning" . Hazard statements associated with the compound include H315, H319, and H335 . Precautionary statements include P261, P264, P271, P280, P302+P352, P304+P340, P305+P351+P338, P312, P332+P313, P337+P313, P362, P403+P233, P405, and P501 .
Future Directions
Mechanism of Action
Target of Action
The primary target of 1,3,3-Trimethyl-2-oxabicyclo[21Similar compounds have been found to inhibit calcineurin , a calcium- and calmodulin-regulated enzyme composed of a 59-kDa catalytic subunit (CnA) and a 19-kDa calcium-binding subunit (CnB) .
Mode of Action
The exact mode of action of 1,3,3-Trimethyl-2-oxabicyclo[21It can be inferred from related compounds that it may interact with its target enzyme, potentially inhibiting its function .
Biochemical Pathways
The specific biochemical pathways affected by 1,3,3-Trimethyl-2-oxabicyclo[21The inhibition of calcineurin can prevent the formation of active transcription factors such as nf-at and nf-il2a, which are essential for interleukin-2 (il2) gene expression .
Result of Action
The molecular and cellular effects of 1,3,3-Trimethyl-2-oxabicyclo[21The inhibition of calcineurin and the subsequent prevention of the formation of active transcription factors could potentially impact gene expression .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1,3,3-Trimethyl-2-oxabicyclo[2.1.1]hexane-4-carboxylic acid typically involves the use of photochemistry. One efficient approach is the [2 + 2] cycloaddition reaction, which allows for the formation of the bicyclic structure. This method can be further derivatized through numerous transformations, providing access to a rich chemical space .
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach involves scalable photochemical reactions. These methods are designed to ensure high yield and purity, making the compound suitable for various applications .
Chemical Reactions Analysis
Types of Reactions
1,3,3-Trimethyl-2-oxabicyclo[2.1.1]hexane-4-carboxylic acid undergoes several types of chemical reactions, including:
Oxidation: This reaction can introduce additional functional groups to the molecule.
Reduction: This reaction can modify the existing functional groups, potentially altering the compound’s properties.
Substitution: This reaction can replace one functional group with another, allowing for the creation of various derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include palladium catalysts for cycloaddition reactions and various oxidizing or reducing agents for functional group modifications .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, cycloaddition reactions can produce a variety of 2-oxabicyclo[2.1.1]hexane derivatives .
Comparison with Similar Compounds
Similar Compounds
1,2-Disubstituted bicyclo[2.1.1]hexanes: These compounds are similar in structure and serve as bioisosteres of ortho-substituted benzene.
7-Oxabicyclo[2.2.1]heptane: This compound shares a similar bicyclic structure and is used in various chemical and biological applications.
Uniqueness
1,3,3-Trimethyl-2-oxabicyclo[2.1.1]hexane-4-carboxylic acid is unique due to its specific substitution pattern and the presence of the oxabicyclohexane ring. This structure provides distinct chemical and physical properties, making it valuable for specialized applications in research and industry .
Properties
IUPAC Name |
1,3,3-trimethyl-2-oxabicyclo[2.1.1]hexane-4-carboxylic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H14O3/c1-7(2)9(6(10)11)4-8(3,5-9)12-7/h4-5H2,1-3H3,(H,10,11) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZZQFZKCXTROSRE-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(C2(CC(C2)(O1)C)C(=O)O)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H14O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
170.21 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
2219371-57-8 |
Source
|
Record name | 1,3,3-trimethyl-2-oxabicyclo[2.1.1]hexane-4-carboxylic acid | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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